![molecular formula C22H19ClN4OS B2541664 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-ethylphenyl)acetamide CAS No. 1021220-31-4](/img/structure/B2541664.png)
2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular formula of our compound is C~21~H~17~ClN~4~OS~2~ , with an average mass of 440.969 Da . Its structure consists of a pyrazolo[1,5-a]pyrazin-4-yl core, a 4-chlorophenyl group, and an N-(4-ethylphenyl)acetamide moiety. The arrangement of atoms and bonds determines its biological activity and interactions.
Scientific Research Applications
Antiproliferative Activity in Cancer Cells
The compound has been investigated for its antiproliferative effects against cancer cell lines. Researchers synthesized a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines from an easily accessible precursor. Among these, 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol emerged as the most potent. It displayed low micromolar GI50 values and induced cell death by activating apoptotic pathways . Further studies revealed that it also cleaved poly (ADP-ribose) polymerase 1 (PARP-1), activated caspase 9, and reduced proliferating cell nuclear antigen (PCNA) expression.
Fluorescent pH Sensing
The compound 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine demonstrated remarkable pH-sensing properties. It serves as a potent pH indicator, enabling both fluorescence intensity-based and ratiometric pH measurements . This feature could find applications in biosensors and cellular imaging.
CDK2 Inhibition
A related set of small molecules featuring the pyrazolo[3,4-d]pyrimidine scaffold was designed as novel CDK2 inhibitors. These compounds significantly inhibited cell growth in various cell lines, including MCF-7, HCT-116, and HepG-2 . CDK2 inhibitors are crucial in cancer therapy and cell cycle regulation.
properties
IUPAC Name |
2-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4OS/c1-2-15-3-9-18(10-4-15)25-21(28)14-29-22-20-13-19(26-27(20)12-11-24-22)16-5-7-17(23)8-6-16/h3-13H,2,14H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOROBDUULGLPER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-ethylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


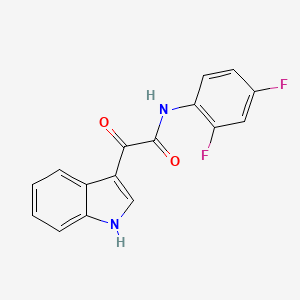

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2541586.png)


![4-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2541589.png)
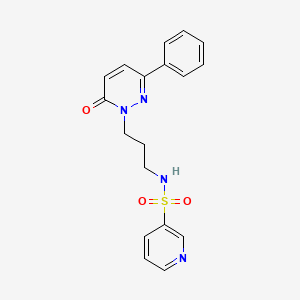
![3-Cyclopentyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2541591.png)
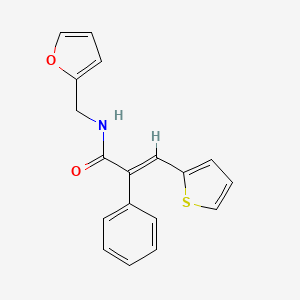

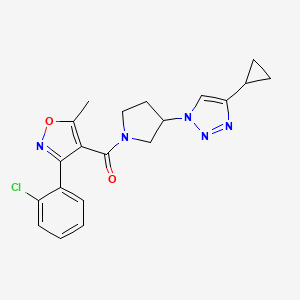
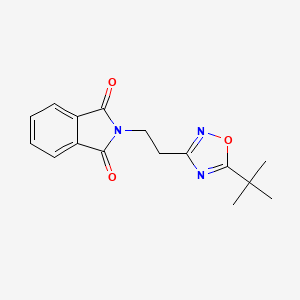
![N-(3-((1R,5S)-3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)cyclopropanecarboxamide](/img/structure/B2541601.png)